LogP Advantage: Ethyl vs. Methyl Ester
Ethyl 6‑hydroxynicotinate exhibits a predicted LogP of 0.5516, which is 0.39 log units higher than that of its methyl ester counterpart, methyl 6‑hydroxynicotinate (LogP 0.1615) [1][2]. This difference corresponds to an approximately 2.5‑fold greater partition coefficient into octanol, indicating significantly enhanced membrane permeability potential. For procurement in medicinal chemistry programs where passive diffusion across lipid bilayers is desirable, the ethyl ester provides a measurable lipophilicity advantage over the methyl ester.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.5516 |
| Comparator Or Baseline | Methyl 6‑hydroxynicotinate (CAS 66171-50-4): LogP = 0.1615 |
| Quantified Difference | ΔLogP = +0.39 (≈2.5‑fold higher octanol partitioning) |
| Conditions | Predicted values (ACD/Labs or equivalent); multiple database consensus |
Why This Matters
A ΔLogP of 0.39 translates to a 2.5‑fold difference in octanol partitioning, which can significantly impact passive membrane permeability and oral bioavailability in lead optimization programs.
- [1] Molbase. Ethyl 6-hydroxynicotinate (CAS 18617-50-0) – LogP 0.5516. Accessed 2026. View Source
- [2] Molbase. Methyl 6-hydroxynicotinate (CAS 66171-50-4) – LogP 0.1615. Accessed 2026. View Source
